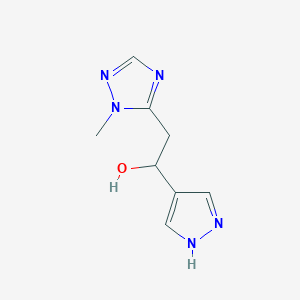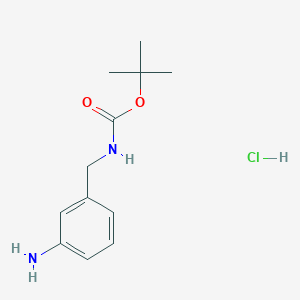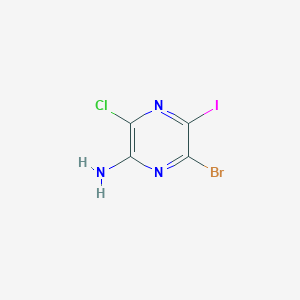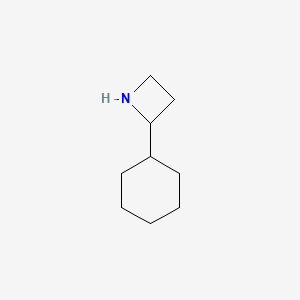
2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile is a complex organic compound featuring a unique structure that includes a difluorophenyl group, a hydroxyindole moiety, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the process is economically viable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyindole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyindole moiety can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the overall structure and functional groups.
(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: Another compound with a difluorophenyl group, used as a CGRP receptor antagonist.
Uniqueness: 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile stands out due to its combination of a hydroxyindole moiety and an acetonitrile group, which imparts unique chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C16H10F2N2O |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
2-[4-(2,3-difluorophenyl)-6-hydroxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H10F2N2O/c17-13-3-1-2-11(16(13)18)12-6-10(21)7-14-15(12)9(4-5-19)8-20-14/h1-3,6-8,20-21H,4H2 |
Clé InChI |
SNXOKWBYXPQCQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C2=C3C(=CC(=C2)O)NC=C3CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)




![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)



![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)



